molecular formula C13H14ClNO4 B2719066 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 943119-34-4

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2719066
CAS No.: 943119-34-4
M. Wt: 283.71
InChI Key: UHNSFSOFPALYIJ-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H14ClNO4 and a molecular weight of 283.71 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a carboxylic acid and oxo functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps, typically starting with the preparation of the chlorophenoxyethyl intermediate. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, methanol), varying temperatures (from -78°C to room temperature), and inert atmospheres (e.g., nitrogen or argon). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The chlorophenoxy group is known to bind to certain receptors or enzymes, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

When compared to similar compounds, 1-[2-(2-Chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    1-[2-(2-Bromophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    1-[2-(2-Fluorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: The presence of a fluorine atom affects the compound’s lipophilicity and metabolic stability.

    1-[2-(2-Methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid: The methyl group alters the compound’s steric properties and reactivity.

These comparisons highlight the unique aspects of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c14-10-3-1-2-4-11(10)19-6-5-15-8-9(13(17)18)7-12(15)16/h1-4,9H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNSFSOFPALYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCOC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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